4-(Cyclohexylthio)benzaldehyde

説明

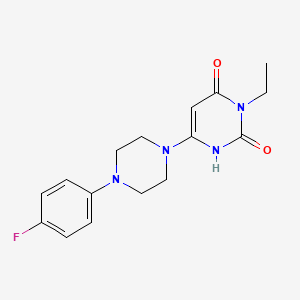

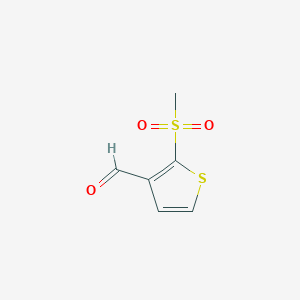

4-(Cyclohexylthio)benzaldehyde is a chemical compound with the molecular formula C13H16OS . It has an average mass of 220.331 Da and a monoisotopic mass of 220.092178 Da .

Molecular Structure Analysis

The molecular structure of 4-(Cyclohexylthio)benzaldehyde consists of 13 carbon atoms, 16 hydrogen atoms, and 1 sulfur atom . The exact 3D structure is not provided in the search results.Chemical Reactions Analysis

Benzaldehyde, a similar compound, can undergo oxidation to form benzoic acid . It can also participate in the Knoevenagel condensation, a reaction that forms α,β-unsaturated compounds .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Cyclohexylthio)benzaldehyde:

Development of Antimicrobial Agents

Research has shown that derivatives of benzaldehyde, including 4-(Cyclohexylthio)benzaldehyde, exhibit significant antimicrobial activity. These compounds are tested against a range of bacteria and fungi, showing potential as new antimicrobial agents . This makes them valuable in the development of new treatments for infections resistant to current antibiotics.

Organic Synthesis and Catalysis

In organic chemistry, 4-(Cyclohexylthio)benzaldehyde is utilized as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions, such as aldol condensations and cyclizations, making it a versatile reagent in synthetic organic chemistry .

Photodynamic Therapy

Emerging research suggests that compounds like 4-(Cyclohexylthio)benzaldehyde could be used in photodynamic therapy (PDT) for cancer treatment. These compounds can be activated by light to produce reactive oxygen species that kill cancer cells, offering a targeted and minimally invasive treatment option.

These applications highlight the versatility and importance of 4-(Cyclohexylthio)benzaldehyde in various fields of scientific research and industry. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Comparing sustainable methods for synthesis of natural benzaldehyde Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues

Safety and Hazards

作用機序

Target of Action

Benzaldehydes, in general, have been found to target cellular antioxidation systems . They disrupt these systems, leading to an effective method for controlling fungal pathogens .

Mode of Action

Benzaldehydes are known to disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds . Natural phenolic compounds can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemical Pathways

Benzaldehydes are known to disrupt the fungal antioxidation system . This system includes components such as superoxide dismutases and glutathione reductase .

Pharmacokinetics

A study on 4-hydroxybenzaldehyde, a related compound, showed that it is well absorbed via the gastrointestinal tract, skin, and lungs . After absorption, it is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .

Result of Action

Benzaldehydes are known to inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

特性

IUPAC Name |

4-cyclohexylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVUNCJKERNYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylthio)benzaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2447551.png)

![3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2447554.png)

![N-(4-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2447558.png)

![1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2447560.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2447562.png)

![(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447568.png)

![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)